(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide
Description
This compound features a benzo[d]thiazol-2(3H)-ylidene core substituted with:
- A 2-ethoxyethyl group at position 3, enhancing solubility via ether linkages.
- A 2-iodobenzamide moiety attached via a Z-configuration imine, which influences stereoelectronic properties and target binding.
Its molecular weight (estimated ~500–550 g/mol) and iodine atom suggest distinct steric and electronic characteristics compared to halogenated analogs.
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18IN3O4S2/c1-2-26-10-9-22-15-8-7-12(28(20,24)25)11-16(15)27-18(22)21-17(23)13-5-3-4-6-14(13)19/h3-8,11H,2,9-10H2,1H3,(H2,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXDYSSYGUNZAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18IN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as benzothiazole derivatives, have been reported to exhibit cytotoxic and antibacterial activities. They have shown good cytotoxicity against human cancer cell lines like MCF-7 and HeLa. Therefore, it’s plausible that this compound may also target similar cellular structures or enzymes.
Mode of Action
Benzothiazole derivatives have been known to interact with their targets, leading to changes in cellular function. The interaction could potentially lead to the inhibition of vital cellular processes, resulting in cytotoxic effects.
Biochemical Pathways
Similar compounds have been reported to induce cell apoptosis, which is mediated by reactive oxygen species (ros). This suggests that this compound might also affect similar pathways, leading to downstream effects such as cell death.
Result of Action
Similar compounds have shown cytotoxic effects against certain human cancer cell lines. This suggests that this compound might also have similar effects, leading to cell death.
Biological Activity
(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is a complex organic compound that integrates various functional groups, including a sulfonamide and a benzo[d]thiazole moiety. This unique structure suggests potential for diverse biological interactions and applications in medicinal chemistry. Despite its promising framework, detailed research on its biological activity remains limited.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 463.52 g/mol. The compound features:
- Sulfonamide Group : Often associated with antibacterial properties.
- Benzo[d]thiazole Moiety : Known for anticancer activity.
- Iodobenzamide Component : Potential implications in biological targeting due to iodine's unique properties.
Preliminary Biological Activity
Initial studies indicate that this compound may exhibit significant biological activity, potentially functioning as an inhibitor of certain enzymes or receptors involved in disease processes. The following points summarize the preliminary findings:
- Antibacterial Activity : The presence of the sulfonamide group suggests that this compound may possess antibacterial properties similar to other sulfonamides, such as sulfamethoxazole.
- Anticancer Potential : The benzo[d]thiazole moiety is recognized for its anticancer properties, indicating that this compound might inhibit tumor growth or induce apoptosis in cancer cells.
- Predictive Modeling : Computer-aided drug design has indicated potential interactions with various biological targets, warranting further pharmacological exploration.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare its structural features and activities with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfamethoxazole | Sulfonamide group | Antibacterial |
| Benzothiazole derivatives | Benzothiazole core | Anticancer |
| Tetrahydronaphthalene analogs | Tetrahydronaphthalene core | Analgesic properties |
This comparison highlights the unique combination of functionalities in this compound, which may enhance its bioactivity and selectivity compared to other compounds.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research on benzothiazole derivatives provides insight into potential biological activities:
- Antiproliferative Effects : A study on 2-styrylbenzothiazole derivatives demonstrated their potential as antiproliferative agents against various cancer cell lines, suggesting that similar derivatives could exhibit comparable effects .
- Antioxidant Properties : Research indicates that some benzothiazole derivatives possess antioxidant capabilities, which could be relevant for mitigating oxidative stress-related diseases.
- Inhibition Studies : Compounds with similar structural motifs have shown promise in inhibiting specific protein interactions implicated in diseases like Alzheimer's, highlighting the therapeutic potential of such compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Substituent Variations on the Benzothiazole Core
Compound A : (Z)-2-Bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- Key Differences :
- Halogen : Bromine (Br) replaces iodine (I) on the benzamide.
- Position 6 : Methylsulfonyl (-SO₂CH₃) instead of sulfamoyl (-SO₂NH₂).
- Impact: Reduced molecular weight (465.4 g/mol vs. target’s ~500–550 g/mol).
Compound B : (Z)-N-(6-Ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-sulfonamide
- Key Differences :
- Position 6 : Ethoxy (-OCH₂CH₃) instead of sulfamoyl.
- Core Substitution : Methyl at position 3 vs. 2-ethoxyethyl.
- Amide Moiety : Thiophene-2-sulfonamide replaces 2-iodobenzamide.
- Impact :
- Ethoxy increases hydrophobicity, while thiophene-sulfonamide introduces aromatic sulfur interactions.
- Lower molecular weight (354.5 g/mol) suggests reduced steric bulk.
Compound C : (Z)-N-(3-(2-Ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide
- Key Differences :
- Position 5/6 : Dimethoxy (-OCH₃) replaces sulfamoyl.
- Amide Moiety : Nitrothiophene-carboxamide instead of iodobenzamide.
- Impact: Electron-donating methoxy groups alter the benzothiazole’s electronic environment.
2.2. Comparative Data Table
2.3. Electronic and Steric Effects
- Iodine vs.
- Sulfamoyl vs. Methylsulfonyl : Sulfamoyl’s NH₂ group enables hydrogen bonding, critical for target binding, whereas methylsulfonyl is sterically bulky but metabolically stable.
- Thiophene vs. Benzamide : Thiophene’s sulfur atom may engage in π-π stacking or coordinate with metal ions, differing from benzamide’s planar aromatic interactions.
Research Implications
- Solubility : The 2-ethoxyethyl group likely improves aqueous solubility compared to methyl or methoxy analogs.
- Synthetic Challenges : Iodine incorporation requires careful handling due to its light sensitivity, contrasting with bromine’s stability.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzothiazol-2-ylidene)-2-iodobenzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis requires multi-step protocols, including cyclization and functional group coupling. For example, refluxing intermediates with sodium acetate in ethanol (70–80°C, 7 hours) optimizes imine formation and minimizes byproducts . Control of the Z-isomer configuration is critical; using polar aprotic solvents (DMF or acetonitrile) and low temperatures (0–5°C) during imine condensation improves stereoselectivity . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via recrystallization (ethanol/water) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals for the sulfamoyl group (δ ~3.3 ppm for NH₂ protons, split due to coupling with adjacent thiazole ring) and the iodobenzamide moiety (aromatic protons at δ ~7.5–8.2 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- FT-IR : Validate sulfonamide (S=O stretch at ~1150–1350 cm⁻¹) and imine (C=N stretch at ~1600–1650 cm⁻¹) groups .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution (MIC assay) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening : Test cytotoxicity via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Target Identification : Perform molecular docking (AutoDock Vina) against enzymes like cyclooxygenase-2 (COX-2) or thymidylate synthase .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to predict electronic properties (HOMO-LUMO gaps) and reactivity .
- MD Simulations : Model ligand-protein binding (e.g., GROMACS) to explain variations in IC₅₀ values due to conformational flexibility .
- QSAR Modeling : Corrogate bioactivity discrepancies by analyzing substituent effects (e.g., sulfamoyl vs. carboxamide groups) .
Q. What strategies mitigate side reactions during the introduction of the ethoxyethyl group?
- Methodological Answer :
- Protection-Deprotection : Temporarily protect the sulfamoyl group with tert-butyldimethylsilyl (TBS) chloride before alkylation .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance ethoxyethyl bromide’s nucleophilicity in biphasic systems .
- Byproduct Monitoring : Track elimination products (e.g., ethylene via GC-MS) and adjust base strength (e.g., K₂CO₃ instead of NaOH) .
Q. How can isomerization between Z/E configurations be controlled or characterized post-synthesis?
- Methodological Answer :
- Chromatographic Separation : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) to resolve isomers .
- Dynamic NMR : Perform variable-temperature ¹H NMR (25–60°C) to detect rotational barriers around the imine bond .
- Photostability Studies : Expose to UV light (254 nm) and quantify isomer ratio via LC-MS to assess configurational stability .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for optimizing synthetic yield in DoE (Design of Experiments)?
- Methodological Answer :
- Response Surface Methodology (RSM) : Vary factors (temperature, solvent ratio, catalyst loading) in a central composite design .
- ANOVA : Identify significant factors (p<0.05) and model interactions (e.g., temperature × solvent polarity) .
- Machine Learning : Train random forest models on historical reaction data to predict optimal conditions .
Q. How should researchers address inconsistent biological activity data in replicate assays?
- Methodological Answer :
- Normalization : Use internal controls (e.g., staurosporine for cytotoxicity assays) to correct plate-to-plate variability .
- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points .
- Dose-Response Validation : Repeat assays with 8-point dilution series (0.1–100 μM) and calculate Hill slopes for consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
